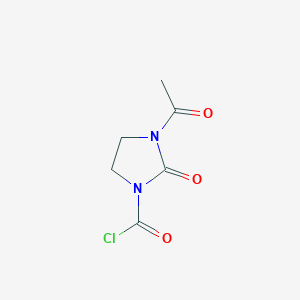
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
A study by Sanderson, Roediger, and Summers (1994) discussed the synthesis of a difunctional organolithium initiator derived from 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane, which is effective for the polymerization of 1,3-butadiene. This initiator allows the preparation of polybutadienes with predictable molecular weights and narrow molecular weight distribution (Sanderson, Roediger, & Summers, 1994).
Bioremediation Agent
Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a derivative of 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane. They found that purified laccase could eliminate a significant percentage of Bisphenol A, indicating the potential of using this compound in environmental pollutant degradation (Chhaya & Gupte, 2013).
Photodecomposition Studies
Peltonen et al. (1986) investigated the photodecomposition of 2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol-A. They found that UV light irradiation causes photo-decomposition of the compound, leading to the formation of free radicals. This study provides insights into the photochemical behavior of derivatives of 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane (Peltonen et al., 1986).
Resin Production
Research by Innanen (1979) highlighted the use of 2,2-bis(4-hydroxyphenyl)propane in the production of low-viscosity epoxy resins. This compound serves as a starting material for producing epoxy resins, emphasizing its industrial application in resin synthesis (Innanen, 1979).
Electrochemical Detection
A 2021 study by Kim et al. demonstrated the electrochemical detection of bisphenol A using a carbon felt electrode. This research underlines the application of 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane in the field of electrochemical analysis and environmental monitoring (Kim et al., 2021).
Environmental Impact Assessment
Kang, Aasi, and Katayama (2007) reviewed the environmental impact of Bisphenol A, a derivative of 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane. Their study focuses on its endocrine-disruptive effects on aquatic organisms and its contamination routes in the aquatic environment, providing critical insights into the environmental implications of this compound (Kang, Aasi, & Katayama, 2007).
Eigenschaften
IUPAC Name |
2-butan-2-yl-4-[2-(3-butan-2-yl-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-7-15(3)19-13-17(9-11-21(19)24)23(5,6)18-10-12-22(25)20(14-18)16(4)8-2/h9-16,24-25H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMMFDPFFDQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465968 | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
CAS RN |
32113-46-5 | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32113-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)









![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)


